molecular formula C17H27N3O3 B2476036 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide CAS No. 953159-05-2

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide

Cat. No.: B2476036
CAS No.: 953159-05-2
M. Wt: 321.421
InChI Key: UFTWAGQCOAXWPN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTWAGQCOAXWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate, which can be synthesized by reacting furan-2-carbaldehyde with piperidine under suitable conditions.

    Oxalamide Formation: The piperidine intermediate is then reacted with isobutyloxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The oxalamide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The furan and piperidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The oxalamide group may also play a role in stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Uniqueness

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyloxalamide group may enhance its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a piperidine ring , a furan moiety , and an isobutyloxalamide group . These structural components contribute to its distinct chemical properties and potential pharmacological effects. The furan ring enhances reactivity, while the piperidine structure is associated with various therapeutic effects.

Property Details
Molecular Formula C21H27N3O4
Molecular Weight 385.5 g/mol
CAS Number 953006-77-4

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections.
  • Molecular Interactions : The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains.
  • Metal Chelation : The oxalamide group may chelate metal ions, potentially inhibiting metalloenzymes critical for cellular processes.

Biological Activity Studies

Preliminary studies have indicated significant biological activity for this compound:

  • Anticancer Activity : Research has shown that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives containing furan rings have been noted for their ability to inhibit specific cancer pathways.
    Compound IC50 (μM) Reference
    F8–B221.55
    F8–S4310.76

Case Studies

Several case studies have explored the biological activity of related compounds:

  • SARS-CoV-2 Inhibition : Compounds with structural similarities to this compound have been evaluated as inhibitors of SARS-CoV-2 main protease (Mpro). For example, F8–B6 exhibited an IC50 value of 1.57 μM against Mpro, indicating its potential as an antiviral agent .
  • Antitumor Properties : A study demonstrated that certain oxalamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that the structural features of these compounds contribute to their anticancer efficacy .

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